molecular formula C8H10O3 B1594843 Methyl 2,5-dimethyl-3-furoate CAS No. 6148-34-1

Methyl 2,5-dimethyl-3-furoate

Cat. No. B1594843
CAS RN: 6148-34-1
M. Wt: 154.16 g/mol
InChI Key: MNFOIGQBJZVPCS-UHFFFAOYSA-N
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Description

“Methyl 2,5-dimethyl-3-furoate” is also known as “3-Furancarboxylic acid, 2,5-dimethyl-, methyl ester” and "Methyl 2,5-dimethylfuran-3-carboxylate" . It is a chemical compound with the molecular formula C8H10O3 and a molecular weight of 154.16 .


Synthesis Analysis

“Methyl 2,5-dimethyl-3-furoate” can be synthesized from “Methyl acetoacetate” and "3-Bromopropyne" . It is also used as a reactant in the new furan annulation via palladium-catalyzed reaction of 2-alkynyl carbonates or 2-(1-alkynyl)oxiranes with β-keto esters .


Molecular Structure Analysis

The IUPAC Standard InChI for “Methyl 2,5-dimethyl-3-furoate” is InChI=1S/C8H10O3/c1-5-4-7 (6 (2)11-5)8 (9)10-3/h4H,1-3H3 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

“Methyl 2,5-dimethyl-3-furoate” is used in the new furan annulation via palladium-catalyzed reaction of 2-alkynyl carbonates or 2-(1-alkynyl)oxiranes with β-keto esters .


Physical And Chemical Properties Analysis

“Methyl 2,5-dimethyl-3-furoate” has a boiling point of 198°C (lit.), a density of 1.037 g/mL at 25°C (lit.), and a refractive index of 1.475 (lit.) .

Scientific Research Applications

  • Diels–Alder Reactions

    • Scientific Field : Organic Chemistry
    • Application Summary : Furoic acid derivatives, including Methyl 2,5-dimethyl-3-furoate, can act as atypical dienes in Diels–Alder reactions . This reaction is central to the sustainable synthesis of many chemical building blocks .
    • Methods of Application : The reactions benefit from a substantial rate-enhancement when water is used as solvent, and from activation of the 2-furoic acids by conversion to the corresponding carboxylate salts . This approach enables Diels–Alder reactions to be performed under very mild conditions .
    • Results or Outcomes : The obtained Diels–Alder adducts of furoic acids are shown to be versatile synthons in the conversion to various saturated and aromatic carbocyclic products .
  • Raw Material in Various Industries

    • Scientific Field : Industrial Chemistry
    • Application Summary : Methyl 2,5-dimethyl-3-furoate is an important raw material used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is also a volatile substance in the unfermented apple pomace .
  • Transformation into Other Systems with Aromatic Character

    • Scientific Field : Organic Chemistry
    • Application Summary : Furans with suitable substituent in the 2- positions may be transformed into other systems with aromatic character with methoxylation of cyclic acetals of 1,4- dicarbonyl compounds, followed by intramolecular condensations .
  • Palladium-Catalyzed Furan Annulation

    • Scientific Field : Organic Chemistry
    • Application Summary : Methyl 2,5-dimethyl-3-furoate can be used as a reactant in new furan annulation via palladium-catalyzed reactions with 2-alkynyl carbonates or 2-(1-alkynyl) oxiranes with β-keto esters .
  • Flavor and Fragrance Agents

    • Scientific Field : Food Science and Cosmetics
    • Application Summary : Methyl 2,5-dimethyl-3-furoate and similar compounds can be used as flavor and fragrance agents .
  • Mass Spectrometry
    • Scientific Field : Analytical Chemistry
    • Application Summary : Methyl 2,5-dimethyl-3-furoate can be used in mass spectrometry, which is a powerful tool for the analysis of complex mixtures and for the identification of chemicals within a sample .

Safety And Hazards

“Methyl 2,5-dimethyl-3-furoate” has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It is advised to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

methyl 2,5-dimethylfuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-5-4-7(6(2)11-5)8(9)10-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFOIGQBJZVPCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20210442
Record name Methyl 2,5-dimethyl-3-furoate
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Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,5-dimethyl-3-furoate

CAS RN

6148-34-1
Record name 3-Furancarboxylic acid, 2,5-dimethyl-, methyl ester
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,5-dimethyl-3-furoate
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Record name Methyl 2,5-dimethyl-3-furoate
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Record name Methyl 2,5-dimethyl-3-furoate
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Synthesis routes and methods I

Procedure details

12.2 parts by weight of anhydrous iron-III chloride followed by 44.9 parts by weight of 85.5 percent strength by weight α-acetoxypropionaldehyde are added to a solution of 34.8 parts by weight of methyl acetoacetate in 36 parts by weight of methanol, during which addition the mixture rises to the boil. The mixture is then refluxed for a further 1-6 hours and, when it has cooled, is mixed with 80 parts by weight of water and 37.5 parts by weight of dichloroethane; the water phase is separated off and is extracted twice, each time with 25 parts by weight of dichloroethane. The dichloroethane is distilled off under atmospheric pressure and the product is then distilled under reduced pressure. 39 parts by weight of 2,5-dimethylfuran-3-carboxylic acid methyl ester of boiling point 92° C./26 mbar are obtained.
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Synthesis routes and methods II

Procedure details

27 parts by weight of anhydrous iron-III chloride are added to a solution of 116 parts by weight of methyl acetoacetate in 120 parts by weight of methanol and thereafter 149 parts by weight of 85.5 percent strength α-acetoxypropionaldehyde are added dropwise, sufficiently slowly that the temperature does not rise above 37° C. The mixture is stirred overnight at room temperature (20° C.), is then boiled for 2 hours, and, when it has cooled, is worked up as described in Example 1. Distillation gives 116.6 parts by weight of 2,5-dimethylfuran-3-carboxylic acid methyl ester.
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Synthesis routes and methods III

Procedure details

40 parts by weight of iron-III chloride and 136 parts by weight of 85 percent strength α-acetoxypropionaldehyde are added successively to a solution of 150 parts by weight of methyl acetoacetate in 120 parts by weight of methanol. The mixture, which becomes warm, is then refluxed for 2 hours. When it has cooled, the reaction solution is washed with water and distilled. 127 g of 2,5-dimethylfuran-3-carboxylic acid methyl ester are obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
M Valenta, P Maloň, M Janda… - Collection of Czechoslovak …, 1972 - cccc.uochb.cas.cz
Substance I necessary for the study of radical bromination was prepared from ethyl acetonylacetoacetate the dehydration of which gave ethyl 2, 5-dimethyl-4-furoate9. We found that the …
Number of citations: 3 cccc.uochb.cas.cz
M Janda, M Valenta, P Holý - Collection of Czechoslovak …, 1974 - cccc.uochb.cas.cz
It was of interest to compare the results obtained in the furan series with the radical bromination of the analogous thiophene derivative, namely, methyl 2, 5-dimethyl--3-…
Number of citations: 7 cccc.uochb.cas.cz
GC Tesoro, VR Sastri - Industrial & engineering chemistry product …, 1986 - ACS Publications
The synthesis of siloxane-containing bls (furans) and of polyimides prepared from them by Diels-Alder intermolecular polymerization with bis (maleimides) followed by aromatization of …
Number of citations: 70 pubs.acs.org
YJ Huang - 1987 - search.proquest.com
In Section I, we report the generation and a mechanistic study of t-butyl exo-methylene-substituted 2, 3-dimethylene-2, 3-dihydrofurans and a thiophene analogue. The results not only …
Number of citations: 4 search.proquest.com
JL Ruiz-Barba, AH Sánchez, A López-López… - Food …, 2023 - Elsevier
Microbial community and volatilome of brines were monitored during the spontaneous fermentations of Spanish-style and Natural-style green table olives from Manzanilla cultivar. …
Number of citations: 6 www.sciencedirect.com
NL Brock, B Tudzynski, JS Dickschat - ChemBioChem, 2011 - Wiley Online Library
The fungus Fusarium fujikuroi IMI58289 emits a complex pattern of volatile terpenoids including two major compounds, the sesquiterpene alcohol α‐acorenol and the diterpene ent‐…
A Montaño, A Cortés-Delgado, AH Sánchez… - Food …, 2021 - Elsevier
The production of volatile compounds in naturally fermented green table olives from Manzanilla cultivar was investigated. A total of 62 volatile compounds were detected after 24 weeks …
Number of citations: 10 www.sciencedirect.com
A de Castro, AH Sánchez, A Cortés-Delgado… - Food chemistry, 2019 - Elsevier
The effects of the main steps of Spanish-style processing (alkaline treatment and fermentation) on the volatile composition of cv. Manzanilla green olives were studied. Both …
Number of citations: 38 www.sciencedirect.com
JL Ruiz-Barba, AH Sánchez, A López-López… - Foods, 2023 - mdpi.com
Microbial and biochemical changes in the brine during the spontaneous fermentation of Gordal, Hojiblanca and Manzanilla olive cultivars processed according to the natural style were …
Number of citations: 1 www.mdpi.com
A Castro Gómez-Millán, AH Sánchez Gómez… - 2019 - digital.csic.es
The effects of the main steps of Spanish-style processing (alkaline treatment and fermentation) on the volatile composition of cv. Manzanilla green olives were studied. Both …
Number of citations: 0 digital.csic.es

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